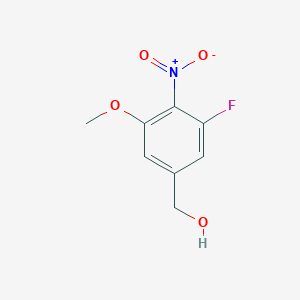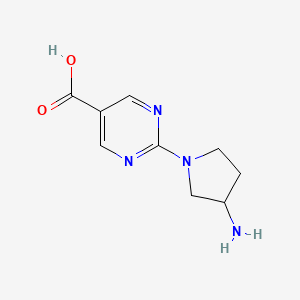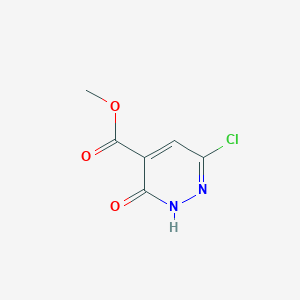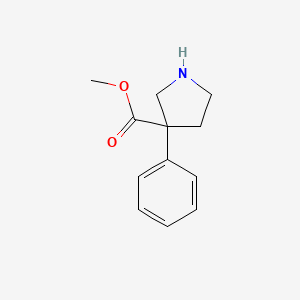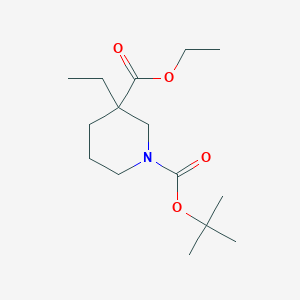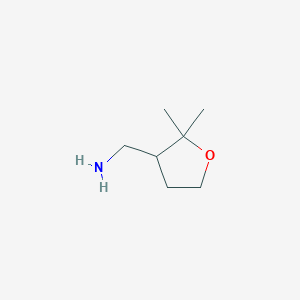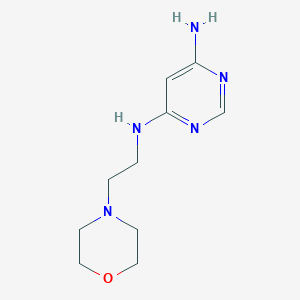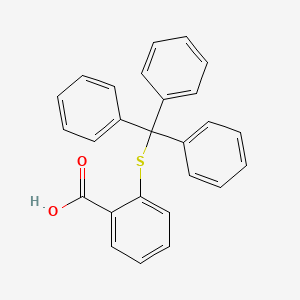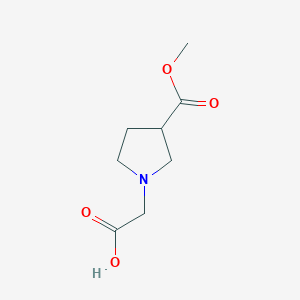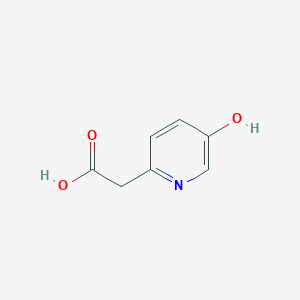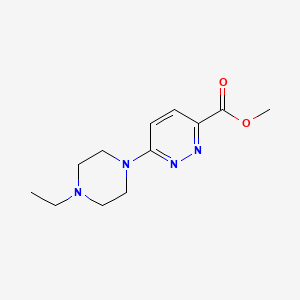
(4-Fluoropiperidin-4-yl)methanamine
Vue d'ensemble
Description
(4-Fluoropiperidin-4-yl)methanamine, also known as 4F-PMPA, is a compound with the molecular formula C6H13FN2 . It has a molecular weight of 132.18 g/mol . The IUPAC name for this compound is (4-fluoropiperidin-4-yl)methanamine .
Molecular Structure Analysis
The molecular structure of (4-Fluoropiperidin-4-yl)methanamine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 4th position with a fluorine atom . The InChI string is InChI=1S/C6H13FN2/c7-6(5-8)1-3-9-4-2-6/h9H,1-5,8H2 . The Canonical SMILES is C1CNCCC1(CN)F .
Physical And Chemical Properties Analysis
The physical and chemical properties of (4-Fluoropiperidin-4-yl)methanamine include a molecular weight of 132.18 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are both 132.10627659 g/mol . The Topological Polar Surface Area is 38 Ų .
Applications De Recherche Scientifique
Serotonin 5-HT1A Receptor Biased Agonists
(4-Fluoropiperidin-4-yl)methanamine derivatives have been explored as "biased agonists" of serotonin 5-HT1A receptors. These compounds, particularly the aryloxyethyl derivatives, demonstrate significant selectivity and affinity for the 5-HT1A receptor, showing promise as potential antidepressant drug candidates. They exhibit properties such as high solubility, metabolic stability, and robust antidepressant-like activity, as evidenced in rat models (Sniecikowska et al., 2019).
Synthesis and Characterization of Novel Compounds
Novel compounds involving (4-Fluoropiperidin-4-yl)methanamine structures have been synthesized and characterized for various scientific applications. For instance, a study focused on synthesizing efficient transfer hydrogenation reactions with quinazoline-based ruthenium complexes using this compound (Karabuğa et al., 2015). Another study synthesized and characterized compounds like 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, which are structurally similar to (4-Fluoropiperidin-4-yl)methanamine (Shimoga et al., 2018).
Photophysical and Photochemical Properties
The photophysical properties of compounds related to (4-Fluoropiperidin-4-yl)methanamine have been a subject of study. For example, the fluorescence quenching and photoinduced electron transfer properties of (anthracen-9-yl)methanamines were investigated, providing insights into the excited state behaviors of these molecules (Mathew et al., 2020).
Antimicrobial and Antifungal Activities
Some derivatives of (4-Fluoropiperidin-4-yl)methanamine have been evaluated for their antimicrobial and antifungal activities. A study synthesized quinoline derivatives carrying a 1,2,3-triazole moiety and tested their effectiveness against pathogenic strains, demonstrating significant antimicrobial and antifungal potential (Thomas et al., 2010).
Asymmetric Synthesis and Structural Analysis
The asymmetric synthesis of 2-(1-aminoalkyl)piperidines using derivatives of (4-Fluoropiperidin-4-yl)methanamine has been explored. These studies contribute to the understanding of stereochemistry and structural characteristics of such compounds, essential in drug design and development (Froelich et al., 1996).
Orientations Futures
(4-Fluoropiperidin-4-yl)methanamine is currently available for research use only. There are studies exploring N-substituted piperidin-4-yl-methanamine derivatives for their potential as CXCR4 chemokine receptor antagonists . These studies could pave the way for the development of new therapeutic agents for various central nervous system pathologies .
Propriétés
IUPAC Name |
(4-fluoropiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-6(5-8)1-3-9-4-2-6/h9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNIEVRILLAWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoropiperidin-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



